5-Ethyl-2-methylfuran-3-carboxylic acid 5-Ethyl-2-methylfuran-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 64354-44-5
VCID: VC3957110
InChI: InChI=1S/C8H10O3/c1-3-6-4-7(8(9)10)5(2)11-6/h4H,3H2,1-2H3,(H,9,10)
SMILES: CCC1=CC(=C(O1)C)C(=O)O
Molecular Formula: C8H10O3
Molecular Weight: 154.16 g/mol

5-Ethyl-2-methylfuran-3-carboxylic acid

CAS No.: 64354-44-5

VCID: VC3957110

Molecular Formula: C8H10O3

Molecular Weight: 154.16 g/mol

* For research use only. Not for human or veterinary use.

5-Ethyl-2-methylfuran-3-carboxylic acid - 64354-44-5

Description

5-Ethyl-2-methylfuran-3-carboxylic acid is an organic compound belonging to the furan family, which is characterized by a five-membered ring containing oxygen. This compound is specifically modified with an ethyl group at the 5-position and a methyl group at the 2-position, along with a carboxylic acid group at the 3-position. The molecular formula of 5-ethyl-2-methylfuran-3-carboxylic acid is C8H10O3, and its PubChem CID is 21433406 .

Synthesis Methods

The synthesis of 5-ethyl-2-methylfuran-3-carboxylic acid typically involves multi-step reactions starting from simpler furan derivatives. One common approach involves the modification of existing furan compounds through reactions like the Arndt-Eistert homologation or the Hunsdiecker-Borodin reaction, although these are more commonly applied to other furan derivatives .

Safety and Hazard Data

  • Hazard Classification: Information on specific hazards such as genotoxicity, carcinogenicity, and skin/eye irritation is not extensively detailed but can be accessed through databases like the EPA's Comptox Dashboard .

  • Exposure Risks: Handling should follow standard laboratory safety protocols for organic compounds.

Synthesis Overview

MethodConditionsYield
Not specified in detail--
CAS No. 64354-44-5
Product Name 5-Ethyl-2-methylfuran-3-carboxylic acid
Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
IUPAC Name 5-ethyl-2-methylfuran-3-carboxylic acid
Standard InChI InChI=1S/C8H10O3/c1-3-6-4-7(8(9)10)5(2)11-6/h4H,3H2,1-2H3,(H,9,10)
Standard InChIKey SDFNMLBCKQSQFN-UHFFFAOYSA-N
SMILES CCC1=CC(=C(O1)C)C(=O)O
Canonical SMILES CCC1=CC(=C(O1)C)C(=O)O
PubChem Compound 21433406
Last Modified Aug 16 2023

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